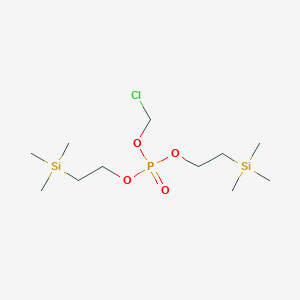
Chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate
Vue d'ensemble
Description
Chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate, also known as CMBSEP, is a phosphoramidite derivative that is used in the field of synthetic organic chemistry. It is a useful reagent for the synthesis of various compounds, such as phosphates, phosphonates, and phosphinites. CMBSEP has been used in a variety of applications, including the synthesis of a range of compounds, the preparation of peptide derivatives, and the synthesis of oligonucleotides.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Synthesis of HIV-Active Compounds : Chloromethyl ethyl ether, related to Chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate, is used in synthesizing compounds with activity against HIV-1 and HIV-2 (Goudgaon, McMillan, & Schinazi, 1992).
- Production of Phosphate Monoesters : The compound aids in the synthesis of various phosphate monoesters, showcasing its versatility in organic synthesis (Ross, Rathbone, Thomson, & Freeman, 1995).
- Nucleoside Phosphites to Phosphates Oxidation : It serves as an agent in the anhydrous oxidation of nucleoside phosphites to phosphates, a crucial step in nucleotide synthesis (Hayakawa, Uchiyama, & Noyori, 1986).
Environmental Studies
- Toxicity in Early Vertebrate Development : Studies on chlorinated phosphate esters (CPEs), which are structurally related, show that they can affect early vertebrate development, like in zebrafish embryos (McGee, Cooper, Stapleton, & Volz, 2012).
- Organophosphate Esters in Children : Research on organophosphate esters, to which Chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate is related, reveals exposure trends in children and the importance of monitoring environmental contamination (He et al., 2018).
Other Applications
- Phosphorylation of Alcohols : The compound is used in the selective phosphorylation of alcohols, a critical reaction in organic chemistry (Kanemoto et al., 1988).
- Identification of Phospholipids : It assists in identifying phospholipids like phosphatidylethanol in biological samples, which is important in medical research (Yon & Han, 2000).
Propriétés
IUPAC Name |
chloromethyl bis(2-trimethylsilylethyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28ClO4PSi2/c1-18(2,3)9-7-14-17(13,16-11-12)15-8-10-19(4,5)6/h7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAZMFHKAOVFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOP(=O)(OCC[Si](C)(C)C)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28ClO4PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate | |
CAS RN |
1234692-55-7 | |
| Record name | Phosphoric acid chloromethyl ester bis(2-trimethylsilanylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




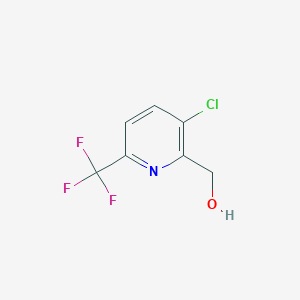
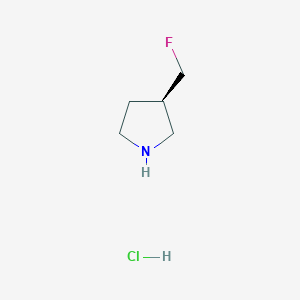
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-](/img/structure/B1406409.png)

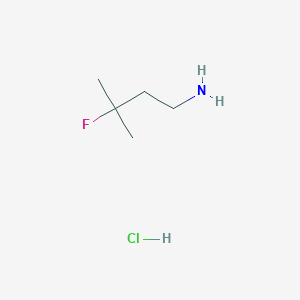


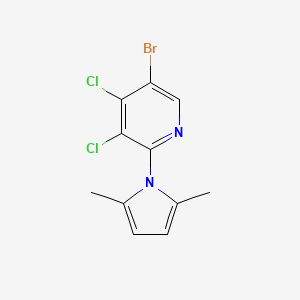
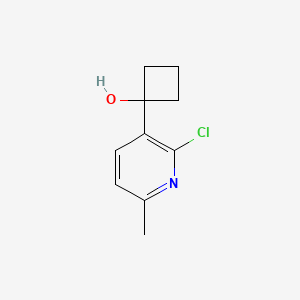
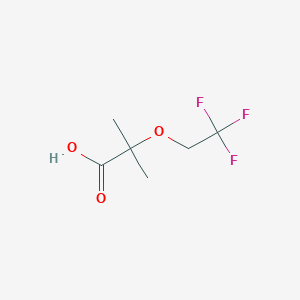
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)
![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)